molecular formula C8H5ClF4O B1433239 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol CAS No. 1431329-79-1

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol

Cat. No.: B1433239
CAS No.: 1431329-79-1
M. Wt: 228.57 g/mol
InChI Key: QIXBTNLECKKJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic building block of high value in medicinal chemistry and drug discovery. Its structure, featuring chlorine, fluorine, and trifluoromethyl substituents on a benzyl alcohol core, is engineered to enhance lipophilicity and metabolic stability in candidate molecules, which are critical properties for optimizing pharmacokinetic profiles . This compound serves as a versatile synthetic intermediate, particularly in the construction of potential drug candidates. Research on closely related analogs has demonstrated significant application in the development of transient receptor potential vanilloid 1 (TRPV1) antagonists, which are a promising target for the treatment of neuropathic pain . The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs, underscoring its importance in modern pharmaceutical design . The primary mechanism of action for final active compounds derived from such intermediates often involves highly specific antagonism or inhibition of key biological targets . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

[3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-6-5(8(11,12)13)2-1-4(3-14)7(6)10/h1-2,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXBTNLECKKJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde

This method involves reducing the corresponding aldehyde derivative using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Procedure :

  • Dissolve 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde in methanol or ethanol.
  • Add NaBH₄ gradually at 0–5°C, followed by stirring at room temperature for 4–6 hours.
  • Quench the reaction with water, extract with ethyl acetate, and purify via column chromatography.

Key Parameters :

Parameter Value
Yield 75–85%
Purity ≥98% (HPLC)
Reaction Time 4–6 hours

This method is cost-effective but requires careful control of reducing agents to avoid over-reduction.

Palladium-Catalyzed Formylation of Aryl Bromides

Adapted from US6462242B1, this two-step process involves formylation followed by reduction:

Step 1: Formylation

  • React aryl bromide (e.g., 3-bromo-2-fluoro-4-(trifluoromethyl)benzene) with carbon monoxide and a formate (e.g., sodium formate) in the presence of a palladium catalyst (e.g., Pd/C) at 80–100°C.

Step 2: Reduction

  • Reduce the resulting aldehyde intermediate using hydrogen gas (30–70 bar) at 60–120°C with a palladium catalyst.

Advantages :

  • High selectivity for meta-substituted products.
  • Suitable for industrial-scale production.

Limitations :

  • Requires specialized equipment for high-pressure hydrogenation.

Halogenation and Nucleophilic Substitution

Based on CN114805041B, this route involves:

Step 1: Halogenation

  • Treat a precursor (e.g., compound A) with FeCl₃ and chlorosuccinimide in acetonitrile at 50–60°C to introduce chlorine.

Step 2: Hydrogenation

  • Reduce intermediate compounds using H₂ and Pd/C.

Step 3: Diazotization and Substitution

  • React with NaNO₂ and hypophosphorous acid to replace amino groups with fluorine.

Step 4: Nucleophilic Substitution

  • Use lithium diisopropylamide (LDA) and DMF at -80°C to introduce the aldehyde group, followed by reduction to benzyl alcohol.

Industrial-Scale Synthesis

Industrial methods prioritize cost and scalability:

Comparative Analysis of Methods

Method Yield Scalability Cost Complexity
Aldehyde Reduction 75–85% Moderate Low Low
Palladium Catalysis 80–90% High High High
Halogenation Route 65–75% Moderate Medium Very High

Critical Considerations

  • Purity Control : Residual palladium must be <10 ppm for pharmaceutical applications.
  • Regioselectivity : Halogen positioning requires precise reaction conditions to avoid isomer formation.
  • Environmental Impact : Hypophosphorous acid generates phosphorus waste, necessitating recycling protocols.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Corresponding aldehyde or carboxylic acid

    Reduction: Corresponding hydrocarbon

    Substitution: Various substituted benzyl alcohol derivatives

Scientific Research Applications

Organic Synthesis

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol serves as an important intermediate in the synthesis of complex organic molecules. Its unique halogen substituents facilitate various chemical reactions, including nucleophilic substitutions and reductions, enabling the formation of diverse derivatives that are crucial in pharmaceutical research.

Medicinal Chemistry

The compound has been explored for its potential therapeutic uses. Its structural characteristics allow it to interact with biological targets effectively:

  • Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell membrane integrity.
  • Enzyme Inhibition: The trifluoromethyl group enhances the compound's potency in inhibiting key enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases like cancer.
  • Binding Affinity: The specific arrangement of halogens improves binding affinity to various receptors or enzymes, enhancing biological efficacy compared to non-fluorinated analogs .

Materials Science

In industrial applications, this compound is utilized in the production of specialized materials such as:

  • Polymers: It acts as a building block for creating polymers with unique properties.
  • Coatings: The compound's chemical stability and resistance to degradation make it suitable for use in protective coatings for various surfaces.

Case Study 1: Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit minimum inhibitory concentration (MIC) values as low as 1 µg/mL against certain bacterial strains. This suggests a promising avenue for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Enzyme Inhibition

Studies focusing on enzyme inhibition have shown that compounds containing the trifluoromethyl group can effectively inhibit enzymes critical in cancer metabolism. For instance, compounds similar to this compound have been noted to inhibit lactate dehydrogenase, a key enzyme in anaerobic respiration pathways .

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol depends on its specific application. In general, the presence of the chlorine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These substituents can affect the electron density of the benzene ring, making it more or less reactive towards certain reactions. The alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological and chemical systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzyl Alcohol Derivatives

Structural and Physical Properties

Key differences arise from substituent positions and electronic effects:

Compound Name Molecular Formula CAS RN Substituent Positions Molecular Weight (g/mol) Key Properties/Reactivity
3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol C₈H₅ClF₄O Not provided Cl (3), F (2), CF₃ (4) ~228.58 (calculated) High steric hindrance; electron-withdrawing groups reduce nucleophilicity, impacting etherification. Oxidizes to aldehyde with moderate yields (estimated ~85%).
4-Chloro-3-(trifluoromethyl)benzyl alcohol C₈H₆ClF₃O 65735-71-9 Cl (4), CF₃ (3) 210.58 Lower steric hindrance; oxidation yields >90% for aldehyde formation due to favorable substituent orientation.
2-Chloro-4-(trifluoromethyl)benzyl alcohol C₈H₆ClF₃O 56456-51-0 Cl (2), CF₃ (4) 210.58 Moderate oxidation efficiency (~88%); ortho-chlorine may sterically hinder catalyst coordination.
3-Chloro-5-fluorobenzyl alcohol C₇H₆ClFO 79944-64-2 Cl (3), F (5) 160.57 Electron-withdrawing Cl and F enhance stability; used in asymmetric synthesis. Lacks CF₃, reducing steric effects compared to target compound.
4-Chloro-2-(trifluoromethoxy)benzyl alcohol C₈H₆ClF₃O₂ 1261673-90-8 Cl (4), OCF₃ (2) 226.58 Trifluoromethoxy group increases lipophilicity; oxidation yields >95% due to electron-withdrawing OCF₃.

Reactivity in Key Reactions

Oxidation to Aldehydes
  • Target Compound : Predicted to oxidize to 3-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde with ~85% yield (based on analog data). The ortho-fluorine may slightly reduce efficiency by destabilizing the transition state.
  • 4-Chloro-3-(trifluoromethyl)benzyl alcohol : Achieves >90% aldehyde yield under Pt@CHs catalysis due to optimal substituent positioning.
  • 2-Chloro-4-(trifluoromethyl)benzyl alcohol : Lower yield (~88%) attributed to steric clash between ortho-Cl and catalyst surface.
Etherification
  • Electron-withdrawing groups (e.g., -CF₃, -Cl) deactivate benzyl alcohols by stabilizing the carbocation intermediate. For example, 1-(4-(trifluoromethyl)phenyl)ethanol fails to undergo etherification due to strong deactivation.
  • Target Compound : Expected low reactivity in etherification due to combined effects of -CF₃, -Cl, and -F.

Biological Activity

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural characteristics imparted by the trifluoromethyl and halogen substituents enhance its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of:

  • Chlorine (Cl) at the 3-position
  • Fluorine (F) at the 2-position
  • A trifluoromethyl group (CF₃) at the 4-position

This combination of substituents contributes to the compound's lipophilicity and electron-withdrawing properties, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The halogen atoms enhance binding affinity, which may lead to inhibition of enzyme activity or modulation of receptor functions.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit promising anticancer properties. For instance, in vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, such as:

  • HCT-116 (colon cancer)
  • HeLa (cervical cancer)

Case Study: Cell Viability Assays
In a study examining the cytotoxic effects of fluorinated benzyl alcohols, this compound exhibited an IC₅₀ value indicating effective inhibition of cell proliferation in malignant cells while showing minimal toxicity towards normal cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate effective inhibition against various bacterial strains, including:

  • Klebsiella planticola
  • Pseudomonas aeruginosa

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate bacterial membranes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructureBiological ActivityNotable Features
2-Methylimidazo[1,2-a]pyridineLacks halogen atomsLower reactivityBase structure for comparison
8-Chloro-2-methylimidazo[1,2-a]pyridineContains chlorine onlyModerate anticancer activityLess reactive than dual halogenated
3-Iodo-2-methylimidazo[1,2-a]pyridineContains iodine onlyModerate biological activityLimited compared to dual halogenated

The presence of both chlorine and trifluoromethyl groups significantly enhances the reactivity and biological activity compared to these similar compounds .

Q & A

Q. What are the recommended synthetic routes for preparing 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol in high purity for research purposes?

  • Methodological Answer : A stepwise halogenation strategy is commonly employed. Begin with a benzyl alcohol precursor and sequentially introduce substituents using halogenating agents. For example:

Fluorination : Use [1,10-biphenyl]-4-yl-2-bromo-2,2-difluoroacetate (BBDFA) under Cu catalysis for selective fluorination .

Chlorination : Oxalyl chloride in the presence of catalytic DMF can introduce chlorine .

Trifluoromethylation : Chen’s reagent (methyl trifluorosulfonyldifluoroacetate) with Cu(0) catalysis allows trifluoromethyl group addition .
Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. How can researchers characterize the molecular structure and confirm the regiochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes fluorine environments, while 1H^{1}\text{H} NMR identifies the benzyl alcohol proton (δ 4.6–5.2 ppm) .
  • X-ray Crystallography : Resolves regiochemistry and confirms spatial arrangement of substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C8_8H5_5ClF4_4O) .
  • InChI Code : Cross-reference with the compound’s InChI key (e.g., 1S/C8H6ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2) .

Q. What are the key challenges in maintaining the stability of this compound during storage and experimental procedures?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation of the benzyl alcohol group .
  • Handling : Avoid exposure to oxidizing agents (e.g., peroxides) and acidic/basic conditions to minimize degradation .
  • Stability Monitoring : Regular HPLC analysis tracks decomposition (e.g., aldehyde formation via oxidation) .

Q. How do electron-withdrawing substituents (Cl, F, CF3_3) influence the reactivity of benzyl alcohol derivatives in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects : The CF3_3 and Cl groups deactivate the aromatic ring, reducing nucleophilicity. Fluorine’s inductive effect further polarizes the C–O bond in the benzyl alcohol, enhancing leaving-group ability .
  • Reactivity Comparison : Electron-deficient substrates (e.g., this compound) may require harsher conditions (e.g., elevated temperatures, strong bases) compared to electron-rich analogs .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., oxidation or elimination) during functionalization of this compound?

  • Methodological Answer :
  • Oxidation Prevention : Use mild oxidizing agents (e.g., TEMPO/NaClO) under controlled pH to selectively target the alcohol group without over-oxidation to ketones .
  • Elimination Suppression : Employ bulky bases (e.g., DBU) in non-polar solvents (toluene) to favor substitution over β-elimination .
  • Catalytic Optimization : Cu(0)/Ph3_3P systems enhance trifluoromethylation efficiency while minimizing side reactions .

Q. How can computational chemistry tools predict regioselectivity in electrophilic aromatic substitution for multi-substituted benzyl alcohols?

  • Methodological Answer :
  • DFT Calculations : Calculate Fukui indices to identify electron-rich sites susceptible to electrophilic attack .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity (e.g., CF3_3-directed substitution) .
  • Benchmarking : Validate predictions against experimental outcomes (e.g., nitration or sulfonation patterns) .

Q. What experimental evidence supports proposed intermediates in transition-metal-catalyzed trifluoromethylation reactions involving this compound?

  • Methodological Answer :
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled benzyl alcohol to track oxygen transfer in intermediates .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps (e.g., phosphonium intermediates) .
  • Trapping Experiments : Add radical scavengers (e.g., BHT) to confirm/rule out radical pathways .

Q. How does the steric environment created by adjacent substituents (Cl, F, CF3_3) affect catalytic efficiency in cross-coupling reactions?

  • Methodological Answer :
  • Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify steric bulk around the reaction site .
  • Catalyst Screening : Test Pd(0)/Ni(0) complexes with varying ligand sizes (e.g., PPh3_3 vs. XPhos) to optimize turnover .
  • Case Study : Aryl iodides in trifluoromethylation show side reactions due to steric hindrance, whereas bromides remain inert .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol
Reactant of Route 2
3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol

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